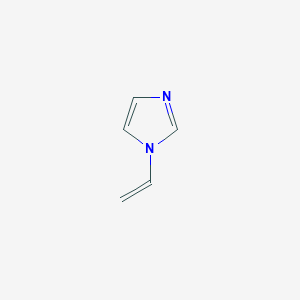

1-Vinylimidazole

概要

説明

1-Vinylimidazole is a water-soluble basic monomer with the chemical formula C₅H₆N₂ and a molar mass of 94.11 g/mol . It is a colorless to brown, light-sensitive, hygroscopic liquid with a slightly alkaline reaction and an unpleasant, amine-like, fishy smell . This compound is known for its high reactivity in free-radical polymerization, forming functional copolymers used in various industrial applications .

準備方法

1-Vinylimidazole can be synthesized through several methods:

Ethinylation of Imidazole: Imidazole is reacted with potassium hydroxide to form potassium imidazolate. The water formed is removed by distillation.

Vinylation with Bromoethene: Imidazole is vinylated with bromoethene and kieselguhr-supported cesium fluoride in acetonitrile, yielding 65%.

化学反応の分析

1-Vinylimidazole undergoes various chemical reactions:

Coordination Chemistry: It forms complexes with transition metals like copper and zinc, which can alter its solubility and thermal properties.

Free-Radical Polymerization: This process is used to create high molecular weight polymers that form molecular complexes with numerous organic and inorganic substances.

科学的研究の応用

Polymer Chemistry

1VIM is primarily utilized as a polymerizable monomer . It undergoes free-radical polymerization to form poly(1-vinylimidazole) (poly(VIm)), which is a hydrophilic polymer with significant potential in various applications:

- Coatings and Adhesives : 1VIM serves as a reactive diluent in UV-curable coatings, inks, and adhesives. Its high reactivity allows for efficient polymerization under UV light, enhancing the performance of these materials by improving adhesion and surface properties .

- Graft Copolymerization : The compound can be grafted onto various substrates, including biomaterials like chitosan and polypropylene. This modification enhances the antibacterial properties of surfaces, making them suitable for medical applications .

Table 1: Key Properties of Poly(this compound)

| Property | Description |

|---|---|

| Solubility | Water-soluble |

| Reactivity | High reactivity for free-radical polymerization |

| Functional Groups | Pendant imidazole groups |

| Applications | Coatings, adhesives, drug delivery systems |

Biomedical Applications

In the biomedical field, poly(VIm) has been explored for its potential in drug delivery systems (DDS). The hydrophilic nature of the polymer allows it to swell and retain large amounts of water, mimicking biological tissues. This property is crucial for controlled drug release applications:

- Hydrogels : 1VIM-based hydrogels are designed for controlled drug delivery, where the release kinetics can be tailored based on the hydrogel composition and structure . The ability to modulate drug release rates makes these hydrogels suitable for various therapeutic applications.

- Antibacterial Surfaces : Grafting 1VIM onto surfaces can impart antibacterial properties, which is particularly useful in medical devices to prevent infections .

Environmental Applications

The ability of poly(VIm) to chelate metal ions makes it applicable in environmental remediation:

- Heavy Metal Ion Removal : Studies have demonstrated that 1VIM can be used to create materials capable of removing bivalent metal ions from wastewater. These materials can effectively bind heavy metals, thereby reducing environmental pollution .

- Adsorption Studies : Research indicates that 1VIM-based polymers can be engineered for selective adsorption of pollutants, including CO2 and other hazardous substances from industrial effluents .

Catalysis and Membrane Technology

Poly(VIm) has also found applications in catalysis and membrane technology:

- Catalytic Supports : The imidazole groups in poly(VIm) can act as ligands for metal catalysts or as active sites for catalytic reactions, enhancing the efficiency of chemical processes .

- Membrane Materials : The polymer's properties make it suitable for use in membranes for gas separation processes or as affinity membranes for selective binding of target molecules .

Case Study 1: Antibacterial Modification of Polypropylene Fibers

A study demonstrated the modification of polypropylene fibers via UV-induced grafting of 1VIM followed by quaternization with iodomethane. This process significantly enhanced the antibacterial activity of the fibers, making them suitable for use in medical textiles .

Case Study 2: Hydrogel Drug Delivery Systems

Research on hydrogels based on poly(VIm) showed that they could effectively control the release of diclofenac sodium. The study utilized mathematical modeling to predict drug release kinetics accurately, confirming the hydrogel's potential as a DDS .

作用機序

The mechanism of action of 1-vinylimidazole involves its ability to form complexes with metal ions and participate in free-radical polymerization. The imidazole ring in this compound can coordinate with metal ions, altering the physical properties of the resulting complexes . In free-radical polymerization, the vinyl group undergoes polymerization, forming high molecular weight polymers that can interact with various substances .

類似化合物との比較

1-Vinylimidazole is compared with other imidazole derivatives and similar compounds:

2-Vinylimidazole: Similar to this compound but differs in the position of the vinyl group, affecting its polymerization behavior.

4-Vinylimidazole: Known for its increased radical stability compared to this compound, allowing for the generation of well-defined polymer structures.

Imidazolium Ionic Liquids: These compounds, like 1-vinylimidazolium bromide, are used in polymeric ionic liquids and have applications in catalysis and membrane materials.

This compound stands out due to its unique combination of high reactivity, ability to form complexes with metal ions, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.

生物活性

1-Vinylimidazole (VIM) is a versatile compound widely studied for its biological activity, particularly in the fields of gene delivery, antimicrobial applications, and as a component in various polymeric systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting significant research findings, case studies, and relevant data.

This compound is an imidazole derivative characterized by a vinyl group attached to the nitrogen-containing five-membered ring. Its structure facilitates various chemical modifications, making it suitable for applications in drug delivery and material science.

Poly(this compound) as a Gene Carrier

Recent studies have demonstrated that poly(this compound) (PVI) can effectively serve as a gene carrier. A notable study explored the ability of PVI to complex small interfering RNA (siRNA) targeting vascular endothelial growth factor (VEGF) in lung cancer cells (A549). The results indicated:

- Complexation Efficiency : The PVI-based polyplex exhibited a complexation efficiency of 66% for siRNA.

- Cell Viability : The polyplex was non-toxic to cells and demonstrated enhanced internalization capabilities.

- Gene Silencing : Silencing of VEGF resulted in decreased levels of hypoxia-inducible factor 1-alpha (HIF-1α), indicating a potential mechanism for inhibiting tumor growth .

Table 1: Summary of Gene Delivery Findings

| Study Aspect | Result |

|---|---|

| Complexation Efficiency | 66% |

| Cell Toxicity | Non-toxic |

| Gene Target | VEGF |

| Impact on HIF-1α | Decreased levels observed |

Functionalization of Polymers

Another significant area of research involves the antimicrobial properties of VIM when incorporated into polymeric systems. A study focused on modifying medical-grade silicone catheters with N-vinylimidazole through grafting. Key findings include:

- Antimicrobial Efficacy : The modified silicone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The imidazolium chains in the polymer disrupt bacterial cell membranes, leading to DNA damage and cell death .

Case Study 1: Gene Delivery in Cancer Therapy

In a proof-of-concept study, PVI was utilized to deliver anti-VEGF siRNA to lung cancer cells. The following outcomes were reported:

- Transfection Efficiency : PVI demonstrated superior transfection efficiency compared to traditional carriers.

- Cytotoxicity Enhancement : Co-treatment with chemotherapeutic agents, such as 5-fluorouracil, showed augmented cytotoxic effects due to VEGF silencing.

Case Study 2: Antimicrobial Catheters

A clinical trial evaluated the performance of silicone catheters functionalized with VIM against catheter-associated infections. Results indicated:

- Reduced Infection Rates : Catheters showed a significant reduction in infection rates compared to standard catheters.

- Sustained Release : The antimicrobial system provided sustained release over time, enhancing its effectiveness in clinical settings .

Structure-Activity Relationship Studies

Research has also delved into the structure-activity relationships of alkylated poly(this compound) derivatives. These studies reveal that:

特性

IUPAC Name |

1-ethenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSNTDFYBPYIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-42-2 | |

| Record name | Poly(vinylimidazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061458 | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-63-5, 25232-42-2 | |

| Record name | 1-Vinylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-vinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyvinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VINYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。